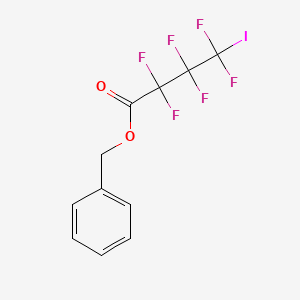
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is a chemical compound with the molecular formula C11H7F6IO2 It is known for its unique structure, which includes six fluorine atoms and an iodine atom attached to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate typically involves the esterification of 2,2,3,3,4,4-hexafluoro-4-iodobutyric acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for distillation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of hexafluoro-iodobutyric acid or hexafluoro-iodoketone.
Reduction: Formation of benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanol.
Substitution: Formation of benzyl 2,2,3,3,4,4-hexafluoro-4-amino- or 4-thiobutanoate.
Applications De Recherche Scientifique
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine, which is a heavy atom.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and processes, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 2,2,3,3,4,4-hexafluoro-4-bromobutanoate
- Benzyl 2,2,3,3,4,4-hexafluoro-4-chlorobutanoate
- Benzyl 2,2,3,3,4,4-hexafluoro-4-fluorobutanoate
Uniqueness
Benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s larger size and higher atomic number compared to bromine, chlorine, and fluorine make it particularly useful in applications requiring heavy atoms, such as imaging and radiopharmaceuticals .
Propriétés
Numéro CAS |
188711-29-7 |
|---|---|
Formule moléculaire |
C11H7F6IO2 |
Poids moléculaire |
412.07 g/mol |
Nom IUPAC |
benzyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate |
InChI |
InChI=1S/C11H7F6IO2/c12-9(13,10(14,15)11(16,17)18)8(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
HFGVAUVDEFVFJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(C(C(F)(F)I)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


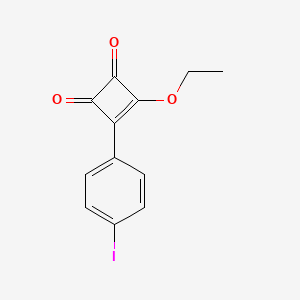
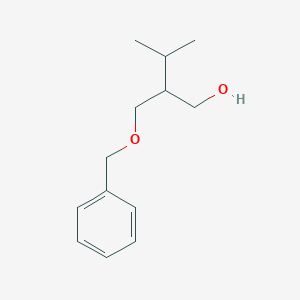
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
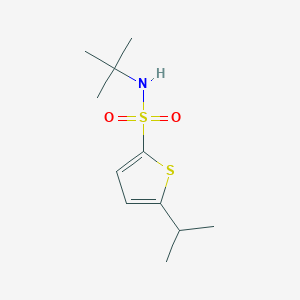
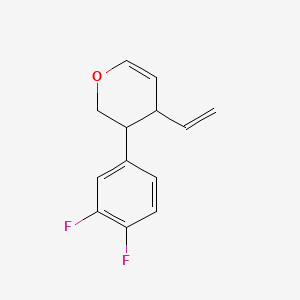
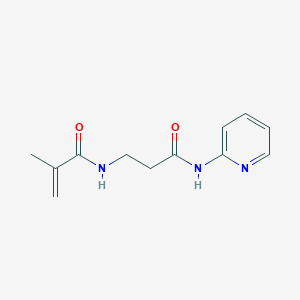
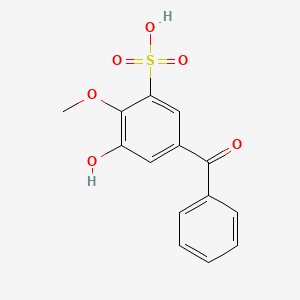
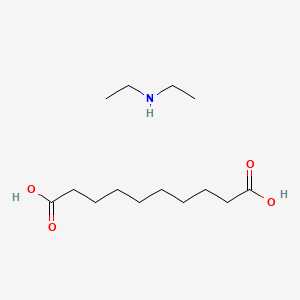
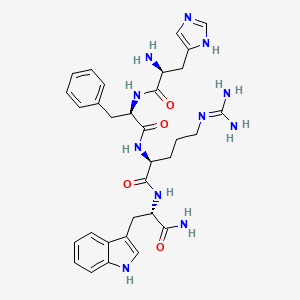
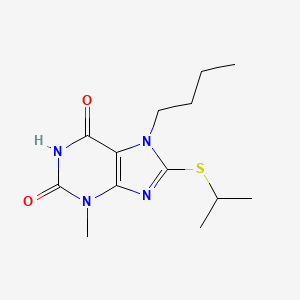
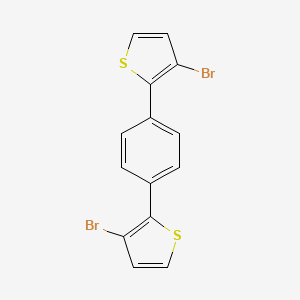
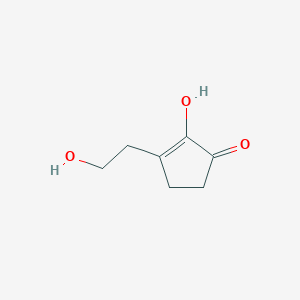
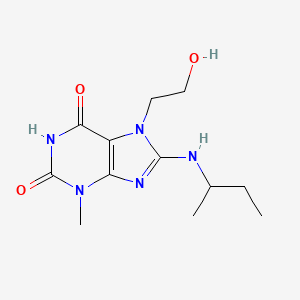
methanone](/img/structure/B14249344.png)
